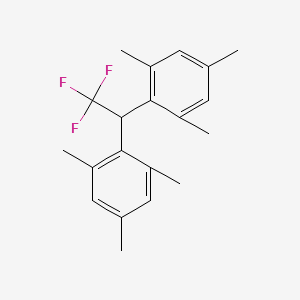

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane

Description

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane is an organic compound characterized by its unique structure, which includes two 1,3,5-trimethylphenyl groups and a trifluoromethyl group attached to a central ethane backbone

Properties

IUPAC Name |

1,3,5-trimethyl-2-[2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3/c1-11-7-13(3)17(14(4)8-11)19(20(21,22)23)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBMPNZABNDPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C2=C(C=C(C=C2C)C)C)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane typically involves the reaction of 1,3,5-trimethylbenzene with a trifluoromethylating agent under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Structural and Reactivity Context

The mesityl (2,4,6-trimethylphenyl) groups are sterically bulky, often employed to stabilize reactive intermediates like carbenes in organometallic catalysis . The trifluoroethyl group (–CF3) is electron-withdrawing and may influence reactivity through inductive effects. Comparable compounds, such as 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) , utilize mesityl substituents to stabilize carbene ligands, enabling catalytic applications in cross-coupling and hydrogenation reactions .

Carbene Formation

Mesityl-substituted ethanes with electron-deficient carbons may undergo dehydrohalogenation or thermal decomposition to generate carbene intermediates. For example:

Such carbenes could participate in cyclopropanation or insertion reactions, as seen in myoglobin-catalyzed trifluoromethylcyclopropane synthesis .

Fluorine Substitution

The –CF3 group may undergo nucleophilic substitution under specific conditions (e.g., with strong bases or reducing agents). For instance:

This reactivity is observed in halogenated ethanes like HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane), where chlorine substituents are replaced during synthesis .

Comparative Data for Related Compounds

Environmental and Regulatory Considerations

Fluorinated compounds like HCFC-123 are regulated under EPA guidelines due to ozone-depletion potential . While 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane is not explicitly listed, analogous compounds may fall under similar scrutiny if volatile or persistent.

Research Gaps and Recommendations

No direct studies on this compound were identified in the provided sources. Further investigation could explore:

-

Synthetic Routes : Alkylation of mesityllithium with 1,1,1-trifluoroethane derivatives.

-

Spectroscopic Characterization : NMR/IR analysis of electronic effects from –CF3 and mesityl groups.

-

Catalytic Screening : Testing in cross-coupling or hydrogenation reactions.

Scientific Research Applications

Chemical Synthesis

Catalyst Development

One of the primary applications of 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane is in the development of catalysts for organic reactions. Its unique structure allows it to function effectively as a ligand in transition metal complexes. For example:

- Ruthenium Complexes : The compound has been utilized to form ruthenium-based catalysts that are effective in olefin metathesis reactions. These catalysts demonstrate enhanced selectivity and activity due to the steric bulk provided by the trimethylphenyl groups .

Table 1: Catalytic Applications

| Catalyst Type | Reaction Type | Performance Metrics |

|---|---|---|

| Ruthenium Complex | Olefin Metathesis | High selectivity and turnover |

| Palladium Complex | Suzuki-Miyaura Coupling | Improved yield in aryl coupling |

| Nickel Complex | Cross-Coupling Reactions | Enhanced reaction rates |

Material Science

Polymerization Processes

In material science, this compound is used as a photoinitiator in polymerization processes. It absorbs UV light and generates free radicals that initiate the polymerization of monomers into polymers.

- Photopolymerization : This application is particularly useful in the production of coatings and adhesives that require rapid curing under UV light. The trifluoroethane moiety contributes to the stability and efficiency of the photoinitiation process .

Table 2: Polymerization Characteristics

| Property | Value |

|---|---|

| Absorption Wavelength | 365 nm |

| Radical Generation Rate | High (dependent on concentration) |

| Typical Applications | Coatings, adhesives |

Electrochemistry

Non-Aqueous Electrolytes

Another significant application of this compound is in the formulation of non-aqueous electrolytes for batteries. Its chemical properties enhance the conductivity and stability of electrolytes used in lithium-ion batteries.

- Electrolyte Performance : The compound improves ion transport within the electrolyte matrix and enhances overall battery performance metrics such as charge-discharge cycles and thermal stability .

Table 3: Electrochemical Properties

| Parameter | Value |

|---|---|

| Ionic Conductivity | Enhanced due to trifluoromethyl group |

| Thermal Stability | Higher than conventional solvents |

| Application | Lithium-ion batteries |

Case Studies

Case Study 1: Ruthenium Catalysts in Organic Synthesis

Research conducted on ruthenium complexes formed with this compound demonstrated a significant increase in catalytic activity for olefin metathesis reactions compared to traditional catalysts. The study highlighted that the steric hindrance from the bulky trimethylphenyl groups facilitated better substrate accessibility .

Case Study 2: Photopolymerization Efficiency

A comparative study on photoinitiators revealed that formulations including this compound exhibited faster curing times and improved mechanical properties in coatings when exposed to UV light. This was attributed to its efficient radical generation capabilities .

Mechanism of Action

The mechanism by which 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing trifluoromethyl group, which can stabilize intermediates and transition states. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding or hydrophobic effects.

Comparison with Similar Compounds

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trichloroethane: Similar structure but with chlorine atoms instead of fluorine.

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoropropane: Similar structure but with an additional carbon in the backbone.

Uniqueness: 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation.

Biological Activity

Overview

2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane (CAS No. 1314534-82-1) is an organic compound notable for its unique structure, which includes two 1,3,5-trimethylphenyl groups and a trifluoromethyl group attached to a central ethane backbone. Its biological activity is of interest due to its potential applications in drug development and materials science.

- Molecular Formula : C20H23F3

- Molecular Weight : 320.392 g/mol

- Melting Point : 115–119 °C

The biological activity of this compound is influenced by the electron-withdrawing trifluoromethyl group. This group stabilizes intermediates during chemical reactions and may enhance interactions with biological targets such as enzymes and receptors through non-covalent interactions (e.g., hydrogen bonding and hydrophobic effects) .

Biological Activity Studies

Research into the biological activity of this compound has been limited; however, several studies suggest potential interactions with various biological systems:

- Antioxidant Activity : Some derivatives of similar compounds have shown antioxidant properties, indicating that this compound may possess similar activities .

- Enzyme Interaction : The compound's structure suggests potential inhibition or modulation of specific enzymes involved in metabolic pathways. Further studies are required to elucidate these interactions .

Case Studies

While direct case studies specifically on this compound are scarce, related compounds have been investigated:

- Trifluoromethyl Compounds : Research on trifluoromethyl-containing compounds indicates their ability to modulate biological activities due to their unique electronic properties. For example, studies have shown that trifluoromethyl groups can influence the binding affinity of drug candidates to their targets .

| Compound | Biological Activity | References |

|---|---|---|

| Trifluoromethylbenzene | Potential enzyme modulation | |

| Related phenyl compounds | Antioxidant properties |

Applications in Drug Development

Given its structural characteristics and preliminary findings regarding its biological activity:

- Drug Design : The compound may serve as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.

- Material Science : Its incorporation into polymers could enhance thermal stability and chemical resistance, making it valuable in developing advanced materials for medical applications.

Toxicity and Safety

Safety data indicates that this compound can cause skin and eye irritation. As with all chemicals with potential biological activity, proper handling and safety measures are essential during research and application .

Q & A

Basic: What are the recommended synthetic routes for 2,2-bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane in academic laboratories?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or radical cross-coupling reactions. For example, copper-mediated radical cross-coupling (as demonstrated with HCFC-123 and phenols/thiophenols ) can be adapted by substituting chlorinated precursors with trimethylphenyl derivatives. Ensure strict anhydrous conditions and use catalysts like Cu(I) salts. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, followed by characterization via / NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : NMR to identify methyl protons on aromatic rings (δ 2.1–2.4 ppm) and NMR for trifluoroethane signals (δ -60 to -70 ppm) .

- Mass Spectrometry : HRMS (ESI or EI) to verify molecular ion peaks (expected m/z ~396.2 for CHF).

- X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .

Advanced: What computational models predict the thermodynamic properties (e.g., vapor pressure) of this compound?

Methodological Answer:

The Peng-Robinson equation of state (PR-EOS) is highly effective for predicting vapor-liquid equilibria and phase behavior in fluorinated compounds. Input parameters include critical temperature (), pressure (), and acentric factor (), estimated via group contribution methods. Validate predictions against experimental data using a calibrated tensimeter . For example, PR-EOS accurately models HCFC-123’s phase behavior, suggesting applicability to structurally related compounds .

Advanced: How does the steric bulk of 1,3,5-trimethylphenyl groups influence reactivity in catalytic systems?

Methodological Answer:

The trimethylphenyl groups create steric hindrance, limiting substrate access to the central trifluoroethane core. This can be quantified using Tolman’s cone angle or computational steric maps (e.g., SambVca software). In catalysis, such steric effects may suppress undesired side reactions (e.g., β-hydride elimination) while enhancing selectivity in cross-coupling or hydrogenation reactions. Compare with less hindered analogs (e.g., bis(diphenylphosphino)ethylene ) to isolate steric contributions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to potential volatility (similar to HCFC-123’s low boiling point, ~27.6°C ).

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Exposure Limits : Adhere to AIHA WEEL guidelines (e.g., 50 ppm for analogous chlorinated ethanes ).

- Spill Management : Neutralize with activated charcoal; avoid water to prevent aerosol formation .

Advanced: How can researchers assess its environmental persistence and ozone depletion potential (ODP)?

Methodological Answer:

- ODP Estimation : Compare with HCFC-123 (ODP = 0.02 ) using the Tropospheric Lifetime-Integrated Ozone Depletion (TLIOD) model.

- Degradation Pathways : Conduct UV photolysis studies (λ = 254 nm) to identify breakdown products (e.g., trifluoroacetic acid).

- Global Warming Potential (GWP) : Calculate via infrared absorption cross-sections and atmospheric lifetime (IPCC guidelines ).

Advanced: What mechanistic insights exist for its participation in radical reactions?

Methodological Answer:

The trifluoroethane moiety can act as a radical initiator. For example, under Cu(I) catalysis, C-Cl bonds in analogous compounds undergo homolytic cleavage to generate CF-centered radicals . Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect radical intermediates. Kinetic studies (e.g., Arrhenius plots) reveal activation energies for bond dissociation .

Basic: Which analytical techniques best quantify trace impurities?

Methodological Answer:

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas; detect impurities like residual trimethylbenzene.

- HPLC-UV : C18 column, acetonitrile/water gradient; monitor at λ = 210 nm for fluorinated byproducts .

- Elemental Analysis : Confirm C/H/F ratios within ±0.3% of theoretical values.

Advanced: How does its crystal packing affect material properties?

Methodological Answer:

X-ray diffraction reveals intermolecular interactions (e.g., C-F···H-C contacts) that influence melting points and solubility. Compare with 2,4,6-trifluoro-3,5-dimethylbenzaldehyde , where fluorine’s electronegativity directs packing. Hirshfeld surface analysis quantifies these interactions, guiding solvent selection for recrystallization .

Advanced: Can this compound serve as a ligand precursor in transition-metal catalysis?

Methodological Answer:

Deprotonation of the trifluoroethane core (e.g., using LDA) generates a strong-field ligand. Test catalytic activity in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), comparing turnover numbers (TONs) with bis(phosphine) ligands . Stability studies (TGA/DSC) assess thermal decomposition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.